Givinostat has been used in trials studying the treatment of Polycythemia Vera, Juvenile Idiopathic Arthritis, Duchenne Muscular Dystrophy (DMD), Chronic Myeloproliferative Neoplasms, and Polyarticular Course Juvenile Idiopathic Arthritis.
Givinostat is an orally bioavailable hydroxymate inhibitor of histone deacetylase (HDAC) with potential anti-inflammatory, anti-angiogenic, and antineoplastic activities. Givinostat inhibits class I and class II HDACs, resulting in an accumulation of highly acetylated histones, followed by the induction of chromatin remodeling and an altered pattern of gene expression. At low, nonapoptotic concentrations, this agent inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor- (TNF-), interleukin-1 (IL-1), IL-6 and interferon-gamma. Givinostat has also been shown to activate the intrinsic apoptotic pathway, inducing apoptosis in hepatoma cells and leukemic cells. This agent may also exhibit anti-angiogenic activity, inhibiting the production of angiogenic factors such as IL-6 and vascular endothelial cell growth factor (VEGF) by bone marrow stromal cells.
Givinostat
CAS No.: 497833-27-9
Cat. No.: VC0548078
Molecular Formula: C24H27N3O4
Molecular Weight: 421.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 497833-27-9 |
---|---|
Molecular Formula | C24H27N3O4 |
Molecular Weight | 421.5 g/mol |
IUPAC Name | [6-(diethylaminomethyl)naphthalen-2-yl]methyl N-[4-(hydroxycarbamoyl)phenyl]carbamate |
Standard InChI | InChI=1S/C24H27N3O4/c1-3-27(4-2)15-17-5-7-21-14-18(6-8-20(21)13-17)16-31-24(29)25-22-11-9-19(10-12-22)23(28)26-30/h5-14,30H,3-4,15-16H2,1-2H3,(H,25,29)(H,26,28) |
Standard InChI Key | YALNUENQHAQXEA-UHFFFAOYSA-N |
SMILES | CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO |
Canonical SMILES | CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO |
Appearance | Solid powder |
Introduction
Chemical and Pharmacological Profile of Givinostat
Molecular Structure and Synthesis
Givinostat, chemically designated as {6-[(diethylamino)methyl]naphthalen-2-yl}methyl N-[4-(hydroxycarbamoyl)phenyl]carbamate, is a small molecule with a molecular weight of 421.497 g/mol . Its structure features a naphthalene core linked to a carbamate group and a hydroxamic acid moiety, enabling potent inhibition of HDAC isoforms (Table 1).
Table 1: Key Chemical Properties of Givinostat
Property | Value |
---|---|
Molecular Formula | C₂₄H₂₇N₃O₄ |
CAS Registry Number | 732302-99-7 |
Solubility | Lipophilic |
HDAC Targets | Classes I and II |
Pharmacokinetics and Metabolism
Population pharmacokinetic modeling of givinostat, derived from seven clinical studies, reveals a two-compartment model with first-order absorption and elimination . Apparent clearance increases with body weight, necessitating weight-based dosing in pediatric populations. At steady state, arithmetic mean systemic exposure ranges from 554–641 ng·h/mL, achieving therapeutic concentrations for HDAC inhibition . The drug exhibits a half-life of approximately 11 hours, supporting twice-daily dosing regimens.
Mechanisms of Action: From Epigenetics to Tissue Repair
HDAC Inhibition and Gene Regulation
Givinostat preferentially inhibits Class I (HDAC1, HDAC2, HDAC3) and Class II (HDAC4, HDAC5, HDAC6, HDAC9) enzymes, increasing histone acetylation and altering transcriptional activity . In DMD, this mechanism counteracts the silencing of muscle repair genes, enhancing satellite cell differentiation and reducing fibrosis . Preclinical studies in PV demonstrate suppression of JAK2/STAT5 signaling, leading to apoptosis of JAK2V617F-mutant cells .
Anti-Inflammatory and Antifibrotic Effects
By downregulating pro-inflammatory cytokines (IL-1, IL-6, TNF-α) and inhibiting nuclear factor-κB (NF-κB), givinostat mitigates chronic inflammation in dystrophic muscle . Concurrently, it attenuates transforming growth factor-β (TGF-β)-mediated fibrosis, preserving muscle architecture in DMD models . In PV, these properties alleviate microvascular symptoms and pruritus, with 40% of patients reporting symptom reduction after six treatment cycles .
Therapeutic Applications and Clinical Evidence
Duchenne Muscular Dystrophy
The FDA approved givinostat (DUVYZAT™) in 2024 for ambulatory and non-ambulatory DMD patients aged ≥6 years, based on phase II data showing improved muscle fiber regeneration and reduced necrosis . A 24-month open-label extension study (NCT03373968) demonstrated:
Table 2: Key Efficacy Outcomes in DMD Clinical Trials
Parameter | Improvement vs. Baseline | Study Phase |
---|---|---|
Muscle Fiber Regeneration | 37% Increase | Phase II |
Fibrosis Area | 22% Reduction | Phase II |
4-Stair Climb Test | 1.2-Second Faster | Phase III |
Weight-based dosing (10–70 mg twice daily) optimized therapeutic response while managing thrombocytopenia, which occurred in 14–15% of patients after six months .
Polycythemia Vera
In a phase Ib/II trial (NCT01693601), givinostat induced complete hematological responses in 11% and partial responses in 89% of JAK2V617F+ PV patients, with median response durations exceeding four years . Compared to hydroxyurea (HU), givinostat showed superior pruritus resolution (19% vs. 8%) and lower thrombosis rates (2.3% vs. 5.8% per year) . The ongoing GIV-IN PV phase III trial (NCT05210790) randomizes high-risk patients to givinostat 100 mg BID or HU, with primary endpoints including phlebotomy independence and thrombosis prevention .
Adverse Event | Incidence | Management Strategy |
---|---|---|
Thrombocytopenia | 45% | Dose reduction for platelets <75 ×10⁹/L |
Gastrointestinal | 30% | Administer with food |
QTc Prolongation | <5% | Baseline and annual ECG screening |
Drug-Drug Interactions
As a CYP3A4 substrate, givinostat requires dose adjustment with strong inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin). Concomitant anticoagulants increase bleeding risk in thrombocytopenic patients.
Future Directions and Clinical Implications
Expanding Indications
Preclinical data suggest activity in myelofibrosis and castration-resistant prostate cancer, with phase I trials planned for 2025 . Combination therapies with glucocorticoids in DMD and ruxolitinib in PV are under investigation to enhance efficacy.
Biomarker-Driven Dosing
Ongoing research correlates JAK2V617F allele burden reduction with clinical response in PV, potentially enabling response-adapted dosing . In DMD, serum creatine kinase levels and MRI-based fat fraction measurements may refine treatment monitoring .
Global Accessibility Challenges
Despite FDA approval, givinostat’s high cost (~$300,000 annually) and cold-chain storage requirements limit access in low-income regions. Patient assistance programs by ITF Therapeutics aim to mitigate these barriers, with coverage secured in 78% of U.S. insurance plans as of 2025 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume